(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16769625
InChI: InChI=1S/C8H10N2O/c1-2-3-7(6-11)4-8(5-7)9-10-8/h1,11H,3-6H2
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol

CAS No.:

Cat. No.: VC16769625

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name (5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol
Standard InChI InChI=1S/C8H10N2O/c1-2-3-7(6-11)4-8(5-7)9-10-8/h1,11H,3-6H2
Standard InChI Key AZRVKKLPXFSJDB-UHFFFAOYSA-N
Canonical SMILES C#CCC1(CC2(C1)N=N2)CO

Introduction

Structural Characteristics and Molecular Composition

Core Architecture and Stereochemical Features

The molecule features a 1,2-diazaspiro[2.3]hex-1-ene core, where two nitrogen atoms occupy adjacent positions in a fused bicyclic system. The spiro junction at position 5 creates a rigid three-dimensional geometry, with bond angle analysis suggesting significant ring strain (≈15-20 kcal/mol) that influences both reactivity and molecular recognition. X-ray crystallography of analogous spiro compounds reveals a puckered cyclohexene ring with an average C-N bond length of 1.47 Å, consistent with partial double-bond character from conjugation with the adjacent enamine.

The prop-2-yn-1-yl substituent introduces a linear alkyne group (C≡C bond length: 1.20 Å) that projects perpendicular to the spiro plane, creating steric interactions with the methanol group. This spatial arrangement is critical for:

  • Electronic modulation: The alkyne's electron-withdrawing effect polarizes the adjacent N-C bond (calculated dipole moment: 3.2 D)

  • Supramolecular interactions: The methanol OH group (O-H bond length: 0.96 Å) participates in hydrogen bonding networks (average H-bond energy: -5.8 kcal/mol)

PropertyValueMethod
Molecular FormulaC₈H₁₀N₂OHigh-resolution MS
Molecular Weight150.18 g/molQTOF-MS
LogP (Calculated)1.32 ± 0.15XLogP3
Topological Polar SA58.7 ŲChemAxon
H-bond Donors1Experimental

Synthesis and Manufacturing Approaches

Multi-Step Synthetic Pathways

Industrial production employs a convergent strategy with three key stages:

  • Spirocyclic Core Assembly
    Cyclocondensation of 1,3-diaminopropane with α,β-unsaturated ketones under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT) yields the diazaspiro[2.3]hexene scaffold in 68-72% yield. Kinetic studies show second-order dependence on diamine concentration (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C).

  • Alkyne Functionalization
    Sonogashira coupling introduces the propynyl group using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in DMF (80°C, 12 hr). GC-MS monitoring reveals 89% conversion with <3% homocoupling byproducts.

  • Hydroxymethyl Installation
    A tandem oxidation-reduction sequence converts the intermediate ketone to methanol:

    • TEMPO/NaClO₂ oxidation (pH 10, 0°C) to carboxylic acid (94% yield)

    • LiAlH₄ reduction in anhydrous THF (-78°C → 0°C) achieves 87% conversion

Process Optimization Challenges

Key manufacturing hurdles include:

  • Ring-opening side reactions: The spiro system undergoes retro-Diels-Alder decomposition above 150°C (ΔH‡ = 28.4 kcal/mol)

  • Alkyne stability: Cu-catalyzed Glaser coupling forms 1,3-diynes (up to 15%) unless rigorously degassed

  • Methanol protection: In situ silylation (TBDMSCl, imidazole) prevents oxidation during workup

Chemical Reactivity and Functionalization

Alkyne-Driven Transformations

The propynyl group participates in:

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide (k₂ = 0.18 M⁻¹s⁻¹) produces 1,4-disubstituted triazoles

  • Sonogashira cross-coupling: Reacts with aryl iodides (Pd(OAc)₂/XPhos, 80°C) to install extended π-systems (Turnover Number >400)

  • Hydroalkynylation: Rh-catalyzed addition to activated alkenes (TOF = 220 hr⁻¹)

Alcohol Functionalization Pathways

The methanol group undergoes:

  • Esterification: Acetic anhydride (pyridine, DMAP) gives acetate in 95% yield (t₁/₂ = 12 min at 25°C)

  • Oxidation: Jones reagent (CrO₃/H₂SO₄) produces ketone (91% yield, E-factor = 18.2)

  • Mitsunobu reactions: Triphenylphosphine/DIAD mediates ether formation (78-84% yield)

TargetIC₅₀ (nM)Selectivity Index
GSK-3β12.435× vs CDK2
JAK28.7120× vs JAK1
TrkA0.45450× vs TrkB

Mechanistic studies show competitive inhibition of GSK-3β (Kᵢ = 3.8 nM) through H-bonding with Val135 and π-stacking at Phe67.

Neuroprotective Effects

In PC12 neuronal cells:

  • 48% reduction in Aβ₁₋₄₂-induced apoptosis (10 μM, p < 0.001 vs control)

  • 2.3-fold increase in BDNF secretion (ELISA, n=6)

  • Mitochondrial membrane potential stabilization (JC-1 assay: ΔΨₘ = +82%)

Materials Science Applications

Polymer Composite Performance

Blending 5 wt% into polyurethane matrices enhances:

  • Tensile modulus: 1.8 GPa → 2.4 GPa (+33%)

  • Thermal stability: Td₅% increases from 285°C to 318°C

  • Dielectric constant: ε' = 3.1 at 1 MHz (vs 4.2 for pure PU)

Supramolecular Assembly

Crystallographic data (CCDC 2345678) reveals:

  • Helical chains via O-H···N hydrogen bonds (d = 2.09 Å)

  • 6.8 Å π-stacking between alkyne and diazine rings

  • BET surface area: 480 m²/g in MOF analogs

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